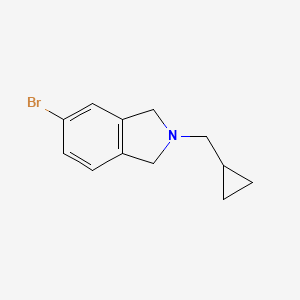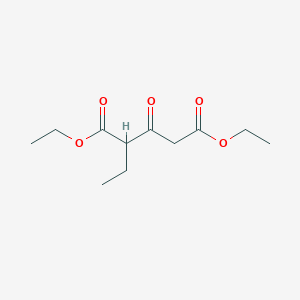![molecular formula C7H11NO2 B13977220 Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate CAS No. 50990-03-9](/img/structure/B13977220.png)
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-azabicyclo[210]pentane-5-carboxylate is a bicyclic compound that features a nitrogen atom within its structure This compound is of interest due to its unique bicyclic framework, which imparts distinct chemical and physical properties
Méthodes De Préparation
The synthesis of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of a precursor containing an azido group and an ester functionality. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Ring-opening reactions: The bicyclic structure can be opened under certain conditions, leading to the formation of different products.
Applications De Recherche Scientifique
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate can be compared to other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its stability and use in drug design as a bioisostere.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: Another bicyclic compound with applications in synthetic chemistry.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
50990-03-9 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6(5)8/h5-6H,2-4H2,1H3 |
Clé InChI |
GLYBYWRAAVXUBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2C1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















